"4-((5-Bromopyridin-3-yl)sulfonyl)morpholine" chemical properties
"4-((5-Bromopyridin-3-yl)sulfonyl)morpholine" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available chemical and physical property data for the compound 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine. Due to the limited publicly available information, this document focuses on foundational data and outlines a general synthetic approach. At present, detailed experimental protocols, extensive quantitative properties, and specific biological activity data are not available in the public domain. This guide is intended to serve as a foundational resource for researchers interested in this molecule and to highlight areas where further investigation is required.
Chemical Properties and Data
The fundamental chemical properties of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine have been identified from publicly accessible chemical databases. A summary of these core properties is presented in Table 1. It is important to note that experimental data such as melting point, boiling point, and solubility are not consistently reported across public sources, indicating a need for empirical determination.
Table 1: Core Chemical Properties of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O₃S | PubChem[1] |
| Molecular Weight | 307.17 g/mol | PubChem |
| CAS Number | 889676-35-1 | |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CN=C(C=C2)Br | PubChem[1] |
| InChI Key | YFGFLVBYLVPXJH-UHFFFAOYSA-N | PubChem[1] |
Note: Data for melting point, boiling point, and solubility are not currently available in public literature and require experimental determination.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine is not available in peer-reviewed literature, a general synthetic pathway can be proposed based on established sulfonamide formation reactions.
Proposed Synthetic Pathway
The logical synthetic route involves the reaction of 5-bromopyridine-3-sulfonyl chloride with morpholine. This is a standard method for the formation of sulfonamides, where the lone pair of the nitrogen atom in the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
A general workflow for this proposed synthesis is outlined below.
Diagram 1: Proposed Synthesis Workflow
Caption: A logical workflow for the synthesis of the target compound.
General Experimental Considerations
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Stoichiometry: Typically, a slight excess of morpholine and the base would be used to ensure the complete consumption of the sulfonyl chloride.
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Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to avoid side reactions.
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Base: A non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the hydrochloric acid byproduct of the reaction.
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Temperature: The reaction is often carried out at room temperature, although gentle heating may be required to drive the reaction to completion.
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Purification: Purification would likely be achieved through silica gel column chromatography to isolate the final product from unreacted starting materials and byproducts.
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Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine or its involvement in any signaling pathways. However, the morpholine moiety is a well-established pharmacophore in medicinal chemistry, and sulfonylpyridines are also known to exhibit a range of biological activities. The combination of these two structural features suggests that this compound could be a candidate for biological screening in various therapeutic areas.
Diagram 2: General Role of Morpholine Derivatives in Drug Discovery
Caption: Potential avenues for biological screening of the title compound.
Conclusion and Future Directions
4-((5-Bromopyridin-3-yl)sulfonyl)morpholine is a compound with a clear chemical identity but limited characterization in the public domain. The information presented in this guide provides a starting point for researchers. The immediate future work on this compound should focus on:
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Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol followed by comprehensive characterization, including melting point, solubility in various solvents, and full spectral analysis (¹H NMR, ¹³C NMR, IR, and high-resolution MS).
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Biological Screening: A broad-based biological screening program to identify any potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, SAR studies involving modifications of the bromopyridine and morpholine rings would be a logical next step in optimizing its properties.
This technical guide will be updated as more information becomes publicly available.
